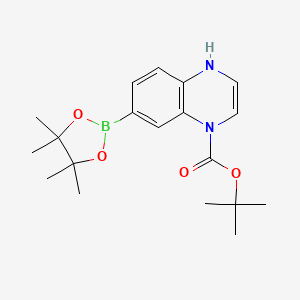
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a dioxaborolane group, which is often used in organic synthesis.
Preparation Methods
The synthesis of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The dioxaborolane group is then introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source. The tert-butyl ester is usually formed through esterification reactions under acidic or basic conditions.
Chemical Reactions Analysis
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The quinoxaline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate involves its interaction with molecular targets through its quinoxaline core and dioxaborolane group. The quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane group can participate in chemical reactions, forming new bonds and altering the compound’s properties.
Comparison with Similar Compounds
Similar compounds to tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate include other quinoxaline derivatives and dioxaborolane-containing compounds. What sets this compound apart is the combination of these two functional groups, providing unique reactivity and potential applications. Other similar compounds include:
- Quinoxaline derivatives with different substituents.
- Dioxaborolane-containing compounds used in organic synthesis.
This unique combination of functional groups makes this compound a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H27BN2O4 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O4/c1-17(2,3)24-16(23)22-11-10-21-14-9-8-13(12-15(14)22)20-25-18(4,5)19(6,7)26-20/h8-12,21H,1-7H3 |
InChI Key |
XXCFNQZVTIQXGW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CN3C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















